molecular formula C9H9BrN2O B14019433 6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine

Cat. No.: B14019433
M. Wt: 241.08 g/mol
InChI Key: JOFVOXVCKRCSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound belonging to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: This involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It has potential therapeutic applications due to its unique structural properties.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine can be compared with other similar compounds such as 6-Bromo-7-methylimidazo[1,2-A]pyridine and 2-methylimidazo[1,2-A]pyridine. These compounds share similar structural properties but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and applications .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-7-methoxy-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2O/c1-6-4-12-5-7(10)8(13-2)3-9(12)11-6/h3-5H,1-2H3

InChI Key

JOFVOXVCKRCSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C(=CC2=N1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.